
Ethylene carbonate
Overview
Description
Ethylene carbonate (EC) is a cyclic alkylene carbonate (C₃H₄O₃) widely used as a high-performance solvent and electrolyte component. It is characterized by its high dielectric constant (89.6), boiling point (248°C), and biodegradability, making it indispensable in lithium-ion batteries (LIBs), polymer synthesis, and green chemistry applications . EC is solid at room temperature (melting point, Tm = 36°C), which necessitates blending with low-viscosity linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) for practical use in electrolytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene carbonate is primarily produced by the reaction between ethylene oxide and carbon dioxide. This reaction is catalyzed by a variety of cations and complexes: [ \text{(CH}_2\text{O)}_2\text{CO} + \text{CO}_2 \rightarrow \text{(CH}_2\text{O)}_2\text{CO} ]
In the laboratory, this compound can also be synthesized from the reaction of urea and ethylene glycol using zinc oxide as a catalyst at a temperature of 150°C and a pressure of 3 kPa: [ \text{(NH}_2\text{)}_2\text{CO} + \text{HO-CH}_2\text{CH}_2\text{-OH} \rightarrow \text{(CH}_2\text{O)}_2\text{CO} + 2 \text{NH}_3 ]
Industrial Production Methods: The industrial production of this compound involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst. This method is preferred due to its efficiency and the availability of raw materials .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation to produce methanol and ethylene glycol.
Reductive Decomposition: In lithium battery electrolytes, this compound undergoes reductive decomposition, forming a solid electrolyte interphase.
Transesterification: this compound can be converted to dimethyl carbonate via transesterification by methanol.
Common Reagents and Conditions:
Hydrogenation: Requires hydrogen gas and a suitable catalyst.
Reductive Decomposition: Involves lithium ions and an electric field.
Transesterification: Utilizes methanol and a catalyst such as graphitic carbon nitride.
Major Products:
Methanol and Ethylene Glycol: From hydrogenation.
Solid Electrolyte Interphase: From reductive decomposition.
Dimethyl Carbonate: From transesterification
Scientific Research Applications
Electrochemical Applications
Lithium-Ion Batteries
One of the most significant applications of ethylene carbonate is as an electrolyte in lithium-ion batteries. EC serves as a solvent for lithium salts, enhancing the ionic conductivity and stability of the electrolyte. Its high dielectric constant and ability to form a stable solid-electrolyte interphase (SEI) make it ideal for use in battery systems. Research has shown that EC-based electrolytes can improve battery performance by increasing energy density and cycle life .
Table 1: Properties of this compound in Lithium-Ion Batteries
Property | Value |
---|---|
Dielectric Constant | 89.0 |
Boiling Point | 248 °C |
Density | 1.205 g/cm³ |
Viscosity | 1.2 mPa·s (at 25 °C) |
Case Study: Performance Enhancement in Sodium-Ion Batteries
Recent studies have highlighted the use of EC in sodium-ion batteries, demonstrating its effectiveness in improving the performance of hard carbon anodes. The diffusion behavior of sodium ions in EC-based electrolytes was analyzed using nuclear magnetic resonance (NMR), revealing temperature-dependent diffusion characteristics that are crucial for optimizing battery performance .
Industrial Solvent
Environmental Considerations
Mechanism of Action
Ethylene carbonate exerts its effects through various mechanisms:
Solvent Properties: Its high dielectric constant makes it an effective solvent for polar compounds.
Electrolyte Component: In lithium batteries, it forms a solid electrolyte interphase, which is crucial for battery performance.
Polymerization: Undergoes ring-opening polymerization to form biodegradable polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propylene Carbonate (PC)
Structural and Physical Properties :
- PC shares a cyclic carbonate structure with EC but has a methyl side chain, lowering its melting point (Tm = -49°C), making it liquid at room temperature .
- EC exhibits superior reductive stability in LIBs, enabling reversible graphite anode reactions, whereas PC causes graphite exfoliation due to co-intercalation issues .
Electrochemical Performance :
- EC-based electrolytes achieve >99% charge efficiency in LIBs, outperforming PC/chloroethylene carbonate blends (~90%) .
- PC has a higher viscosity (2.5 mPa·s at 25°C) than EC (1.9 mPa·s), but EC’s dielectric strength enhances ion dissociation in LiPF₆ solutions .
Linear Carbonates: DMC and DEC
Physical Properties :
Property | EC | DMC | DEC | |
---|---|---|---|---|
Boiling Point (°C) | 248 | 90 | 126 | |
Viscosity (mPa·s) | 1.9 | 0.6 | 0.7 | |
Dielectric Constant | 89.6 | 3.1 | 2.8 |
Role in LIB Electrolytes :
- DMC and DEC reduce EC’s viscosity and extend liquid range. A typical EC/DMC (1:1 vol%) blend achieves optimal ionic conductivity (~10 mS/cm) .
- DEC’s slower reaction kinetics with EC (vs. DMC) require catalysts like Nb or V for transesterification (TOF = 0.57–0.75 h⁻¹) .
Thermodynamic Behavior :
- LiFSI (lithium bis(fluorosulfonyl)imide) in EC shows higher viscosity (45 mPa·s at 25°C) than in DMC (8 mPa·s) but better Li⁺ transport due to EC’s strong solvation .
Glycerol and Ethylene Glycol (EG)
Solvent Performance :
- EC outperforms glycerol and EG in cellulose dissolution (Fig. 5 in ) due to its polar aprotic nature.
- EG and glycerol require temperature adjustments to reduce viscosity, whereas EC’s viscosity is tunable via co-solvents .
Non-Isocyanate Polyurethanes (NIPUs)
- EC reacts with diamines (e.g., 1,4-butanediamine) to form carbamates, enabling flexible polyurethanes without toxic isocyanates .
Environmental and Market Considerations
- Biodegradability : EC, DEC, and DMC are biodegradable, aligning with green chemistry trends .
- Market Growth : The global EC market is driven by LIB demand in electric vehicles (EVs), projected to grow 8.5% annually through 2024 .
Tables and Figures Referenced :
Biological Activity
Ethylene carbonate (EC) is a cyclic carbonate compound widely used in various applications, particularly as an electrolyte solvent in lithium-ion batteries and as a precursor in organic synthesis. Recent research has highlighted its biological activity, particularly in the context of cancer treatment and cellular interactions. This article reviews the biological properties of this compound, including its anticancer potential, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a colorless, odorless liquid that is highly polar and miscible with water and many organic solvents. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and pharmaceutical applications.
Anticancer Activity
Recent studies have demonstrated that this compound can enhance the biological activity of certain anticancer compounds. For instance, derivatives of curcumin linked with this compound exhibit improved solubility and bioavailability, leading to enhanced anticancer activity against several cancer cell lines.
Case Study: Curcumin Derivatives
A study focused on 4,4-Dimethylcurcumin (DMCU) , a synthetic curcumin derivative, showed that modifying DMCU with ethylene-carbonate-linked L-valine side chains significantly improved its anticancer properties. The modified compounds 1-TFA and 2-TFA displayed stronger antiproliferative effects against non-small-cell lung cancer (NSCLC) cell lines compared to DMCU alone.
Compound | IC50 (μM) | Cell Line Tested |
---|---|---|
DMCU | 1.62 - 2.50 | NCI-H460, NCI-H358, A549 |
1-TFA | Lower than DMCU | NCI-H460, NCI-H358, A549 |
2-TFA | Best among tested | NCI-H460, NCI-H358, A549 |
The study indicated that the introduction of this compound not only increased the solubility of DMCU but also facilitated its uptake into cancer cells via L-type amino acid transporter 1 (LAT1), enhancing its therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Increased Solubility : this compound improves the solubility of poorly soluble drugs, allowing for higher concentrations in systemic circulation.
- Enhanced Cellular Uptake : The structural modifications that incorporate this compound facilitate better interaction with cellular transporters.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that compounds linked with this compound may enhance ROS production within cancer cells, contributing to their cytotoxic effects .
Electrolytic Properties and Biological Implications
This compound's role as an electrolyte solvent has implications beyond battery technology. Research indicates that its electrochemical properties can influence cellular environments during electrochemical treatments or drug delivery systems.
Study on Electrolyte Decomposition
A comparative study on the decomposition pathways of this compound in lithium-ion battery electrolytes revealed that varying lithium concentrations significantly affect EC's stability and reactivity. This research provides insights into how EC behaves under different conditions, which could be relevant for developing new therapeutic strategies utilizing electrochemical methods .
Chemical Reactions Analysis
Reductive Decomposition in LIB Electrolytes
EC undergoes reductive decomposition at carbonaceous anodes (<0.8 V vs Li⁺/Li), forming critical solid electrolyte interphase (SEI) components:
Pathway | Products | SEI Contribution | Key Factors |
---|---|---|---|
C₂H₄-releasing | Li ethylene dicarbonate (LEDC) | Major contributor | High EC concentration, <0.6 V |
CO-releasing | Li glycolate (Li-EG) | Non-contributor | Low EC concentration, ~0.6 V |
-
Mechanism :
Transesterification Reactions
EC serves as a precursor for green synthesis of alkyl carbonates:
-
With methanol :
Catalyzed by graphitic carbon nitride (g-C₃N₄) at 120°C, achieving 60% yield . -
With phenol :
Yields diphenyl carbonate, a phosgene alternative .
Reactions with Carboxylic Acids and Anhydrides
EC reacts with carboxylic acids under catalytic conditions:
-
With acetic acid (TEA-I catalyst) :
Prolonged reaction times favor diesters (e.g., ethylene glycol diacetate) via disproportionation . -
With acid anhydrides :
Forms alkylene glycol diesters (e.g., ethylene glycol dipropionate) in >80% yield .
Hydrolysis and Proton Scavenging
EC exhibits stability in anhydrous conditions but hydrolyzes in aqueous acidic/basic media:
-
Acid-catalyzed hydrolysis :
-
Role in LIBs :
Vinylene carbonate (VC) additive scavenges H⁺ via EC formation, suppressing H₂ gas evolution .
Electrochemical vs. Chemical Pathways
Polymerization and Oligomerization
EC participates in ring-opening polymerization (ROP) under basic conditions:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing ethylene carbonate (EC) from CO₂ and epoxides?
EC synthesis typically involves the cycloaddition of CO₂ to epoxides (e.g., ethylene oxide) using catalysts such as metal oxides, ionic liquids, or heterogeneous catalysts like zinc stearate . Key parameters include reaction temperature (80–150°C), CO₂ pressure (1–10 bar), and catalyst loading (1–5 wt%). Kinetic modeling (e.g., pseudo-first-order rate equations) and thermodynamic consistency tests (e.g., UNIFAC model validation) are critical for optimizing yield and purity .
Q. How does EC enhance lithium-ion battery electrolyte performance?
EC’s high dielectric constant (ε ≈ 89.6) and ability to form stable solid-electrolyte interphases (SEIs) on graphite anodes are pivotal. Experimental studies compare EC-based electrolytes (e.g., EC + LiPF₆ or LiFSI in linear carbonates like DMC) using conductivity measurements (σ ≈ 10⁻³–10⁻² S/cm), cyclic voltammetry, and galvanostatic cycling . For example, EC/LiFSI systems show improved thermal stability and reduced aluminum corrosion compared to EC/LiPF₆ .
Q. What thermodynamic models are suitable for predicting EC’s phase behavior in solvent mixtures?
The UNIFAC model, parameterized with group interaction terms (e.g., —OCOO— with —CH₃, ACH), reliably predicts vapor-liquid equilibria (VLE) in EC-containing systems. Experimental validation using isobaric VLE data (e.g., EC + methanol at 101.325 kPa) confirms model accuracy . For solvation free energy calculations, the SMD continuum solvation model (using electron density and bulk dielectric constants) provides robust predictions for EC in polar solvents .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize EC synthesis under greener conditions?
RSM with Box-Behnken designs (29 runs) identifies optimal conditions for EC derivatives like chloromethyl this compound (CMEC). Variables include temperature (353 K), CO₂ pressure (11 bar), catalyst loading (12% Zr/ZIF-8), and reaction time (12 h), achieving 93% epichlorohydrin conversion and 68% CMEC yield. ANOVA validates model adequacy (relative error <1.55%) .
Q. What advanced characterization techniques resolve contradictions in EC-based electrolyte properties?
Contradictions in ionic conductivity (σ) and viscosity (η) arise from solvent-salt interactions. Systematic studies using:
- Shear viscosity measurements (η vs. LiFSI mole fraction in EC, 0–0.45 mol/mol).
- Density functional theory (DFT) to analyze Li⁺ solvation structures.
- Raman spectroscopy to probe EC-Li⁺ coordination (e.g., peak shifts at 713 cm⁻¹ for EC ring breathing) .
Property | EC + LiFSI (0.3 mol/mol) | EC + LiPF₆ (0.3 mol/mol) |
---|---|---|
Conductivity (S/cm) | 8.1 × 10⁻³ | 6.7 × 10⁻³ |
Viscosity (mPa·s) | 14.2 | 18.5 |
Data from |
Q. How do computational methods improve EC’s role in sustainable chemistry?
Quantum mechanical charge density models (e.g., SMD) predict EC’s solvation effects in CO₂ utilization pathways. Molecular dynamics (MD) simulations reveal EC’s coordination with Li⁺ (preferential binding to carbonyl oxygen) and its impact on SEI formation . Machine learning (Gaussian process regression) optimizes EC-based electrolyte formulations by correlating cyclic/linear carbonate ratios with ionic conductivity (R² > 0.95) .
Q. Methodological Guidance
Q. How to validate experimental data consistency in EC-related studies?
- Thermodynamic consistency tests : Use the Redlich-Kister equation for activity coefficients in binary mixtures (e.g., EC + DMC) .
- Statistical error analysis : Report relative standard deviations (RSD <2%) for repeated conductivity/viscosity measurements .
- Peer-reviewed protocols : Follow ACS Sustainable Chemistry & Engineering guidelines for electrochemical testing and solvent recycling .
Q. What are best practices for reporting EC synthesis and characterization?
- Experimental sections : Detail catalyst preparation (e.g., calcination steps for Zr/ZIF-8), CO₂ pressure control, and purification methods (e.g., vacuum distillation) .
- Supporting information : Provide raw VLE data, UNIFAC interaction parameters, and Gaussian process regression code .
- Ethical standards : Disclose conflicts of interest (e.g., industry partnerships in battery-grade EC studies) .
Properties
IUPAC Name |
1,3-dioxolan-2-one | |
---|---|---|
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InChI |
InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2 | |
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InChI Key |
KMTRUDSVKNLOMY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1COC(=O)O1 | |
Source | PubChem | |
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Molecular Formula |
C3H4O3 | |
Source | PubChem | |
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Related CAS |
26041-91-8 | |
Record name | Ethylene carbonate homopolymer | |
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DSSTOX Substance ID |
DTXSID2026600 | |
Record name | 1,3-Dioxolan-2-one | |
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Molecular Weight |
88.06 g/mol | |
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Physical Description |
Liquid; Other Solid, Colorless, odorless solid or liquid; [Hawley] Solid below 36.4 deg C, liquid above this temperature; supercools (remains liquid) at temperatures below its melting point; [CHEMINFO] Colorless solidified mass; Soluble in water; [MSDSonline] | |
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Boiling Point |
248 °C | |
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Flash Point |
143 °C, 290 °F (143 °C) (Open Cup) | |
Record name | Ethylene carbonate | |
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Solubility |
Soluble in water, alcohol, ether, and benzene, Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride., Insoluble in gasoline and turpentine oil. | |
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Density |
1.3214 at 39 °C | |
Record name | 1,3-DIOXOLAN-2-ONE | |
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Vapor Density |
3.04 (Air=1) | |
Record name | 1,3-DIOXOLAN-2-ONE | |
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Vapor Pressure |
0.0098 [mmHg], 9.8X10-3 mm Hg @ 25 °C | |
Record name | Ethylene carbonate | |
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Impurities |
Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities. | |
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Color/Form |
Monoclinic plates, Colorless solid or liquid, Solid at room temperature., Colorless liquid or crystalline solid. | |
CAS No. |
96-49-1 | |
Record name | Ethylene carbonate | |
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Melting Point |
36.4 °C | |
Record name | 1,3-DIOXOLAN-2-ONE | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.